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Cat. No.: B563573 Get Quote

Executive Summary: (R)-BoroLeu-(+)-Pinanediol trifluoroacetate is a chiral boronic acid

ester derivative of critical importance in modern pharmaceutical development.[1] Identified by

its CAS number 179324-87-9, it serves as a cornerstone intermediate in the enantioselective

synthesis of advanced therapeutic agents, most notably proteasome inhibitors for cancer

therapy such as Bortezomib.[2][3] Its unique structure, which combines a leucine boronic acid

moiety, a (+)-pinanediol protecting group, and a trifluoroacetate counterion, provides stability,

high stereochemical control, and specific reactivity.[2][4] This guide offers a comprehensive

technical overview of its chemical properties, synthesis applications, mechanism of action, and

quality control protocols, tailored for researchers, chemists, and professionals in drug

development.

Physicochemical and Analytical Properties
(R)-BoroLeu-(+)-Pinanediol trifluoroacetate is a white to off-white powder characterized by

its high purity, typically ≥99%.[2][5] The (+)-pinanediol group serves as a chiral auxiliary and a

protecting group for the boronic acid, enhancing its stability and ease of handling compared to

the free acid.[3][4] The trifluoroacetate salt form further improves its solubility and control in

synthetic reactions.[4]

Table 1: Physicochemical Properties
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Property Value Reference

CAS Number 179324-87-9 [2]

Molecular Formula C₁₇H₂₉BF₃NO₄ [1]

Molecular Weight 379.22 g/mol [1]

Appearance White to off-white powder [2][5]

Melting Point 160 °C

Purity ≥97% - 99% [2]

| Storage | Hygroscopic, store at -20°C under inert atmosphere |[6] |

Table 2: Analytical Data Summary

Analysis Data Reference

¹H-NMR

Characteristic peaks for
pinanediol moiety (δ 1.2–
1.8 ppm) and
trifluoroacetate (δ 2.8–3.2
ppm)

[1]

ESI-MS
Confirms molecular ion peak at

m/z 378.2 [M−H]⁻
[1]

| HPLC | Retention time of 8.2 minutes (60:40 acetonitrile/water) |[1] |

Role in the Synthesis of Proteasome Inhibitors
The primary and most significant application of (R)-BoroLeu-(+)-Pinanediol trifluoroacetate
is as a key chiral building block for synthesizing proteasome inhibitors.[3] Its structure provides

the essential framework required for the biological activity of drugs like Bortezomib, which

target cellular protein degradation pathways.[3] The synthesis generally involves two critical

steps: acylation of the amine and subsequent deprotection of the boronic acid.
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General Synthetic Workflow

(R)-BoroLeu-(+)-Pinanediol
Trifluoroacetate

Acylation
(Peptide Coupling)

Carboxylic Acid Intermediate
(e.g., Pyrazinylcarbonyl-Phe)

Coupled Intermediate
(Pinanediol Protected)

Yields: 75-92%

Deprotection
(Acidic Hydrolysis)

Final Active Proteasome Inhibitor
(e.g., Bortezomib)

Click to download full resolution via product page

Caption: General workflow for synthesizing proteasome inhibitors.

The acylation step couples the primary amine of (R)-BoroLeu-(+)-Pinanediol trifluoroacetate
with a carboxylic acid-containing intermediate. This is a standard peptide coupling reaction

critical for building the final drug molecule.[1]

Objective: To form an amide bond between the boro-leucine intermediate and an N-protected

amino acid or other carboxylic acid.
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Materials:

(R)-BoroLeu-(+)-Pinanediol trifluoroacetate

Carboxylic acid intermediate (1.0 eq)

Coupling Reagent: TBTU or HBTU (1.1 eq)[1]

Base: N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (2.0 eq)[1]

Solvent: Anhydrous DMF or a mixture of DCM/DMF[1]

Procedure:

Dissolve the carboxylic acid intermediate in the chosen anhydrous solvent.

Cool the mixture to 0°C in an ice bath.

Add the coupling reagent (TBTU or HBTU) and base (NMM or DIPEA) to the solution and

stir for 10-15 minutes to activate the acid.

Add (R)-BoroLeu-(+)-Pinanediol trifluoroacetate to the reaction mixture.

Allow the reaction to slowly warm to room temperature and stir for 16–24 hours.[1]

Monitor reaction progress using TLC or LC-MS.

Upon completion, perform an aqueous workup to remove excess reagents and

byproducts.

Purify the resulting coupled intermediate using column chromatography (e.g., silica gel

with an EtOAc/hexanes gradient).[1]

Table 3: Comparative Synthesis Parameters for Acylation
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Parameter Laboratory Method Industrial Method Reference

Scale 1–10 g 1–100 kg [1]

Yield 75–90% 88–92% [1]

| Purification | Column Chromatography | Crystallization / Continuous Processing |[1] |

To generate the active boronic acid, the pinanediol protecting group must be removed. This is

typically achieved via acidic hydrolysis.[1]

Objective: To hydrolyze the pinanediol boronate ester to the free boronic acid.

Procedure:

Dissolve the purified, protected intermediate in a suitable solvent system (e.g.,

methanol/hexane).

Add an aqueous acid (e.g., HCl).

Stir the biphasic mixture vigorously at room temperature.

Monitor the deprotection by LC-MS.[1]

Once the reaction is complete, separate the organic and aqueous layers. The free boronic

acid can be isolated from the appropriate layer, often by lyophilization.

Mechanism of Action and Biological Relevance
Derivatives of (R)-BoroLeu-(+)-Pinanediol trifluoroacetate function primarily as potent and

reversible inhibitors of the 26S proteasome.[6] The proteasome is a multi-protein complex

responsible for degrading ubiquitinated proteins, playing a key role in regulating cell cycle,

apoptosis, and signal transduction.[1]

In cancer cells, proteasome inhibition disrupts protein homeostasis, leading to the

accumulation of pro-apoptotic proteins (e.g., p53, BAX) and cell cycle regulators. It also

prevents the degradation of IκB, an inhibitor of the pro-survival transcription factor NF-κB. The

collective result is the induction of programmed cell death (apoptosis).[1][2] The boronic acid
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warhead in the active drug forms a stable, covalent but reversible bond with the threonine

residue in the proteasome's active site.[3]

Mechanism of Proteasome Inhibition

Ubiquitinated
Proteins

26S Proteasome

Protein Degradation
Accumulation of

Pro-Apoptotic Factors
(p53, IκB)

 Blocked

Bortezomib
(Active Drug)

 Inhibition

Normal Cell Function Induction of Apoptosis
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Caption: Inhibition of the proteasome leads to apoptosis.

Table 4: Biological Activity of Derived Proteasome Inhibitors
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Activity IC50 / Effect
Target
Subunit(s)

Cell Line
Example

Reference

Proteasome

Inhibition

Low
micromolar

β5 and β1
MCF-7 (Breast
Cancer)

[1]

Apoptosis

Induction

Significant

increase in

Caspase-3

Caspase-3
MCF-7 (Breast

Cancer)
[1]

| Immunoproteasome Selectivity | Preferential inhibition | Immunoproteasome (β5i) | THP-1

(Monocyte) |[1] |

Quality Control and Validation
Ensuring the chemical and stereochemical purity of (R)-BoroLeu-(+)-Pinanediol
trifluoroacetate is non-negotiable for its use as a pharmaceutical intermediate.[3] A rigorous

quality control workflow employing multiple analytical techniques is essential to confirm its

identity, purity, and chiral integrity.[1][3]

Quality Control Workflow

Synthesized Batch

HPLC
(Purity, Impurities)

¹H-NMR
(Structure)

Mass Spec
(Molecular Weight)

Batch Release

If specs met If specs met If specs met
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Caption: Analytical workflow for batch validation and release.

Table 5: Example Purity Specifications

Parameter Specification Limit Reference

Assay (by HPLC) ≥99.0% [2][3]

Water Content ≤1.0% [4]

Diastereoisomer ≤0.2% [4]

Enantiomer ≤0.2% [4]

| Residual Solvents (e.g., DCM) | ≤0.06% |[4] |

Conclusion
(R)-BoroLeu-(+)-Pinanediol trifluoroacetate is more than a mere chemical reagent; it is an

indispensable component in the synthesis of life-saving therapeutics. Its well-defined

stereochemistry and the stability afforded by the pinanediol and trifluoroacetate moieties make

it an ideal starting material for complex, multi-step syntheses.[2][4] A thorough understanding of

its properties, reaction protocols, and the mechanism of its derivatives is crucial for scientists

and researchers aiming to develop the next generation of targeted therapies, particularly in the

fields of oncology and immunology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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